3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
- The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
- The methyl group can be introduced through similar alkylation reactions using methyl halides.
Sulfonylation:
Industrial Production Methods: Industrial production of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group.
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Formation of the Pyrazole Ring:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
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Oxidation and Reduction:
- The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides. Reduction reactions can also be performed to modify the substituents on the pyrazole ring .
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Coupling Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of various pyrazole derivatives .
- Employed in the synthesis of complex molecules for material science applications .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery .
- Studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry:
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonate ester: Similar structure but with a sulfonate ester group instead of sulfonyl chloride.
3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonothioate: Similar structure but with a sulfonothioate group instead of sulfonyl chloride.
Uniqueness:
- The presence of the sulfonyl chloride group makes 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride highly reactive and versatile for various chemical transformations .
- Its unique reactivity allows for the synthesis of a wide range of derivatives with potential applications in different fields .
Properties
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZJRKZYZHTML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1S(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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